molecular formula C18H16ClN3OS B2615942 N-benzyl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688337-44-2

N-benzyl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2615942
CAS No.: 688337-44-2
M. Wt: 357.86
InChI Key: ZBJKVCICQDBLCD-UHFFFAOYSA-N
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Description

N-benzyl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a benzyl group at the N-position and a 4-chlorophenyl-substituted imidazole ring connected via a sulfanyl bridge. The sulfanyl group enhances its ability to participate in hydrogen bonding and redox interactions, making it structurally versatile .

Properties

IUPAC Name

N-benzyl-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-15-6-8-16(9-7-15)22-11-10-20-18(22)24-13-17(23)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJKVCICQDBLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and aldehydes, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic substitution reactions, where the imidazole ring reacts with chlorobenzene derivatives in the presence of a catalyst.

    Attachment of the Benzyl Group: The benzyl group is attached through nucleophilic substitution reactions, where the imidazole derivative reacts with benzyl halides.

    Formation of the Sulfanyl-Acetamide Moiety: The final step involves the reaction of the imidazole derivative with thiol and acetamide precursors under suitable conditions to form the sulfanyl-acetamide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Benzyl halides, chlorobenzene derivatives; presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the substituents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-benzyl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the reaction of benzylamine derivatives with 4-chlorophenyl imidazole derivatives under controlled conditions. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), confirming the structure and purity of the compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds containing similar benzimidazole structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli1.27 µM
Compound BS. aureus2.54 µM
Compound CP. aeruginosa1.43 µM

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival, such as the kinesin spindle protein (KSP) pathway, which is crucial for mitosis.

Case Study: Anticancer Efficacy

In a study examining the efficacy of similar imidazole derivatives against breast cancer cell lines (MCF7), compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity.

Table 2: Anticancer Activity Against MCF7 Cell Line

Compound NameIC50 Value (µM)
Compound D5.85
Compound E4.53
Standard Drug9.99

Mechanism of Action

The mechanism of action of N-benzyl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it can interact with receptors involved in signal transduction pathways, modulating cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (Compound A)
  • Structural Differences : The N-benzyl group in the target compound is replaced with a 4-chlorophenyl group. The imidazole ring retains a 4-chlorophenyl substituent.
  • Impact on Properties : The additional chlorine atom increases molecular weight (494.55 g/mol vs. ~450–460 g/mol for the target compound) and may reduce solubility in polar solvents. The absence of a benzyl group could alter steric interactions in biological systems .
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide (Compound B)
  • Structural Differences : Features an allyl group on the imidazole nitrogen and a 4-bromophenyl substituent.
  • Impact on Properties: Bromine’s larger atomic radius (vs. chlorine) increases molecular weight (462.79 g/mol) and may enhance lipophilicity.
2-{[5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide (Compound C)
  • Structural Differences : Contains both bromo and chloro substituents on the imidazole ring and N-(4-chlorophenyl) group.

Variations in the Aromatic Acetamide Group

N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (Compound D)
  • Structural Differences : Replaces imidazole with a thiadiazole core and substitutes chlorine with fluorine.
  • Impact on Properties: Fluorine’s electronegativity enhances dipole interactions and metabolic stability.
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide (Compound E)
  • Structural Differences : Incorporates a pyridyl group and methylsulfinyl substituent on the imidazole.
  • Impact on Properties : The sulfinyl group introduces chirality, which could influence enantioselective interactions with biological targets. The pyridyl moiety may enhance water solubility .

Crystallographic and Conformational Comparisons

  • Crystal Packing: In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound F), intramolecular N–H⋯N hydrogen bonds form S(7) ring motifs, stabilizing the structure. Similar hydrogen-bonding patterns are likely in the target compound, though benzyl substitution may alter dimerization .
  • Conformational Flexibility : The dichlorophenyl acetamide derivative (Compound G) shows three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. This highlights how substituent positioning affects molecular geometry and intermolecular interactions .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents Solubility Profile
Target Compound ~450–460* N-benzyl, 4-chlorophenyl-imidazole Moderate (lipophilic)
Compound A 494.55 N-(4-chlorophenyl), 4-chlorophenyl Low (high halogen content)
Compound B 462.79 Allyl, 4-bromophenyl Moderate (allyl enhances)
Compound C 533.27 4-Bromo, 4-chlorophenyl Low (high molecular weight)

Biological Activity

N-benzyl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H20ClN3O2S
  • Molecular Weight : 401.9 g/mol
  • CAS Number : 921886-47-7

The compound features an imidazole ring, a benzyl group, and a sulfanyl linkage, which are critical for its biological activity. The presence of the 4-chlorophenyl group enhances its pharmacological properties by modulating interactions with biological targets.

Anticonvulsant Activity

Research has indicated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. A study demonstrated that specific structural features, such as the positioning of heteroatoms, are crucial for maximizing anticonvulsant activity. For instance, compounds with oxygen substituents showed potent effects in seizure models with ED50 values comparable to established anticonvulsants like phenytoin .

Antioxidant Properties

N-benzyl derivatives have been evaluated for their antioxidant activities. A recent study highlighted that certain derivatives displayed high radical scavenging activity, with IC50 values indicating superior performance compared to standard antioxidants like butylated hydroxyanisole (BHA). The antioxidant capacity was attributed to the imidazole and benzyl moieties, which facilitate electron transfer during redox reactions .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. The imidazole ring can coordinate with metal ions in active sites of enzymes, potentially inhibiting their activity. This mechanism has been explored in various studies focusing on kinase inhibition, where compounds similar to this compound demonstrated moderate to high potency against specific kinases involved in cancer progression .

Study on Anticonvulsant Activity

In a controlled study involving mice, several derivatives of N-benzyl-2-acetamidoacetamides were synthesized and tested for anticonvulsant effects. The results indicated that certain derivatives exhibited significant protective indices (PI), suggesting a favorable therapeutic window for further development. For example, the (R)-stereoisomer of one derivative showed an ED50 value of 4.5 mg/kg in seizure models, demonstrating its potential as a lead compound in anticonvulsant therapy .

Antioxidant Evaluation

A series of novel N-benzyl derivatives were synthesized and tested for their antioxidant activities using DPPH and ABTS assays. The most active compound exhibited an IC50 value of 7.12 µg/mL, indicating strong radical scavenging capabilities. These findings suggest that modifications to the benzyl and imidazole components can enhance antioxidant efficacy .

Summary of Research Findings

Activity Key Findings
AnticonvulsantPotent activity with ED50 values comparable to phenytoin; structural features critical for efficacy .
AntioxidantHigh radical scavenging activity with IC50 values indicating superior performance compared to BHA .
Enzyme InhibitionModerate to high potency against specific kinases; imidazole ring plays a key role in enzyme interaction .

Q & A

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions:

  • Imidazole ring formation via cyclization of precursors under acidic/basic conditions.
  • Chlorophenyl group introduction through electrophilic aromatic substitution.
  • Sulfanyl linkage formation by reacting imidazole derivatives with thiols.
  • Acetamide formation via coupling with an acetamide precursor.
    Optimization strategies include using polar aprotic solvents (e.g., DMF) for nucleophilic substitutions, adjusting pH to control reaction rates, and employing catalysts (e.g., Pd for cross-couplings). Purification via recrystallization or chromatography improves yield and purity .

Basic: Which spectroscopic techniques effectively characterize its structure and purity?

Answer:

  • NMR spectroscopy (1H/13C) confirms substituent positions and linkage integrity.
  • Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
  • High-performance liquid chromatography (HPLC) assesses purity (>95% is typical for bioactive studies).
  • X-ray crystallography (using SHELXL for refinement) resolves 3D structure, especially for polymorph identification .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Answer:

  • Dose-response studies : Establish activity thresholds across cell lines (e.g., IC50 vs. MIC values).
  • Target-specific assays : Use enzyme inhibition assays (e.g., kinase profiling) to identify primary targets.
  • Metabolomic profiling : Compare metabolic impacts in different biological models to clarify context-dependent effects .

Advanced: What computational methods predict its interaction with biological targets?

Answer:

  • Molecular docking (AutoDock, Glide) models binding to enzymes/receptors (e.g., cytochrome P450).
  • Molecular dynamics (MD) simulations assess stability of ligand-target complexes over time.
  • QSAR models correlate structural features (e.g., logP, H-bond donors) with activity to guide optimization .

Advanced: How does the sulfanyl group influence reactivity and pharmacology compared to analogs?

Answer:
The sulfanyl group enhances:

  • Redox activity : Participates in disulfide bond formation, affecting cellular redox balance.
  • Hydrophobicity : Increases membrane permeability (measured via logP).
  • Metabolic stability : Resists hydrolysis better than ester linkages. Comparative studies with oxygen/selenium analogs show sulfanyl derivatives exhibit higher antimicrobial potency .

Basic: What are critical steps in crystallographic refinement using SHELX?

Answer:

  • Data scaling : Correct for absorption and radiation damage using SADABS.
  • Phase determination : Employ SHELXD for heavy-atom substructure solution.
  • Refinement : Use SHELXL with restraints for thermal parameters and hydrogen bonding. For twinned crystals, apply TWIN/BASF commands .

Advanced: How to improve metabolic stability without compromising bioactivity?

Answer:

  • Prodrug design : Mask labile groups (e.g., acetamide) with enzymatically cleavable moieties.
  • Isosteric replacement : Substitute sulfanyl with sulfone or sulfonamide to reduce CYP450 metabolism.
  • Deuterium incorporation : Stabilize metabolically sensitive positions (e.g., benzylic hydrogen) .

Basic: How do substituent variations affect physicochemical properties?

Answer:

  • Chlorophenyl vs. methoxyphenyl : Chlorine increases logP (hydrophobicity) but reduces solubility. Methoxy groups enhance water solubility via H-bonding.
  • Benzyl vs. cyclopentyl : Benzyl boosts aromatic stacking interactions; cyclopentyl improves conformational flexibility.
    Quantify via reversed-phase HPLC for logP and solubility profiling .

Advanced: What experimental approaches clarify ambiguous mechanism of action?

Answer:

  • CRISPR-Cas9 screens : Identify gene knockouts that reverse compound efficacy.
  • Thermal proteome profiling (TPP) : Detect target engagement by monitoring protein thermal stability shifts.
  • Phosphoproteomics : Map signaling pathway perturbations using LC-MS/MS .

Advanced: How to address in vitro-in vivo efficacy discrepancies?

Answer:

  • Pharmacokinetic (PK) studies : Measure plasma half-life and bioavailability (e.g., via LC-MS).
  • Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration.
  • Disease models : Validate efficacy in orthotopic or patient-derived xenografts (PDX) to mimic human biology .

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